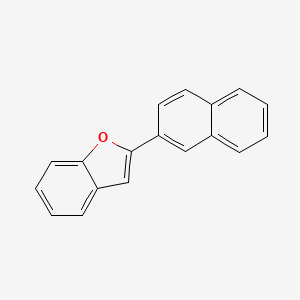

2-(Naphthalen-2-yl)benzofuran

Description

Contextualization of Benzofuran (B130515) and Naphthofuran Scaffolds in Organic Chemistry

Benzofuran and naphthofuran scaffolds are fundamental heterocyclic structures in organic chemistry. researchgate.net Benzofuran consists of a furan (B31954) ring fused to a benzene (B151609) ring, while naphthofuran features a furan ring fused to a naphthalene (B1677914) system. researchgate.net These structural motifs are present in a vast number of natural products and synthetic compounds that exhibit a wide array of biological activities. nih.gov

The benzofuran ring, in particular, is a prevalent core in many pharmaceuticals and biologically active compounds, demonstrating antifungal, antimicrobial, anticancer, and anti-inflammatory properties. crimsonpublishers.comdivyarasayan.org Naphthofurans, with their extended aromatic system, have also attracted significant attention due to their potential applications in areas such as anticancer drug design and as inhibitors for various enzymes. chemisgroup.usmdpi.com The presence of these scaffolds often imparts desirable electronic and photophysical properties, making them valuable in materials science as well. chemisgroup.us

Significance of the 2-Arylated Benzofuran Motif

The 2-arylated benzofuran motif, where an aryl group is attached at the 2-position of the benzofuran ring, is of particular importance. This structural arrangement is found in numerous compounds with significant pharmacological activities. rsc.org Research has shown that 2-arylbenzofurans can act as antitumor, antiviral, antioxidative, and antifungal agents. rsc.org The nature of the aryl substituent at the 2-position can significantly influence the biological and photophysical properties of the molecule.

The synthesis of 2-arylbenzofurans has been a focus of many research efforts, leading to the development of various synthetic methodologies. rsc.org These methods often involve transition-metal-catalyzed cross-coupling reactions, which allow for the efficient construction of the 2-arylbenzofuran core. rsc.orgthieme-connect.comorganic-chemistry.orga-z.lu The ability to introduce a wide range of aryl groups at the 2-position provides a powerful tool for tuning the properties of these compounds for specific applications.

Scope and Research Trajectories of 2-(Naphthalen-2-yl)benzofuran

The specific compound 2-(Naphthalen-2-yl)benzofuran has been a subject of interest due to its unique combination of the benzofuran and naphthalene moieties. Research on this compound and its derivatives has explored their synthesis, photophysical properties, and potential biological activities.

Synthetic approaches to 2-(naphthalen-2-yl)benzofuran often utilize palladium-catalyzed reactions to couple a naphthalene-containing building block with a benzofuran precursor. rsc.orgthieme-connect.com Studies have also investigated the photophysical properties of this compound, revealing interesting fluorescence characteristics that could be harnessed in the development of new materials for optoelectronic applications. researchgate.netresearchgate.net While specific biological activities are still being extensively explored, the structural similarity to other biologically active 2-arylbenzofurans suggests that 2-(naphthalen-2-yl)benzofuran and its derivatives hold promise as potential therapeutic agents. derpharmachemica.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-yl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O/c1-2-6-14-11-16(10-9-13(14)5-1)18-12-15-7-3-4-8-17(15)19-18/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAQWWHSQWREJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 Naphthalen 2 Yl Benzofuran and Its Derivatives

Transition Metal-Catalyzed Coupling Reactions

Transition metals, particularly palladium, nickel, and copper, play a pivotal role in the synthesis of 2-arylbenzofurans. These metals facilitate key bond-forming reactions, enabling the construction of the benzofuran (B130515) ring system through various coupling and cyclization strategies.

Palladium-Catalyzed Annulation and Cross-Coupling Strategies

Palladium catalysis is a cornerstone for the synthesis of 2-arylbenzofurans, with several well-established methods available.

One-pot syntheses involving palladium-catalyzed tandem reactions are particularly efficient. For instance, 2-arylbenzofurans can be synthesized from 2-hydroxyarylacetonitriles and sodium sulfinates. rsc.orgresearchgate.net A proposed mechanism involves a desulfinative addition followed by an intramolecular annulation. rsc.org This method has proven to be scalable, making it a practical approach for generating benzofuran derivatives. rsc.org

Another powerful palladium-catalyzed approach involves the reaction of arylboronic acids with aliphatic nitriles. thieme-connect.comorganic-chemistry.org This method can be extended to a one-step synthesis of 2-arylbenzofurans through a sequential addition and intramolecular annulation of 2-(2-hydroxyphenyl)acetonitriles with arylboronic acids. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org The reaction conditions are generally mild, and the process tolerates a variety of functional groups. organic-chemistry.org Similarly, potassium aryltrifluoroborates can be used in place of arylboronic acids for the synthesis of 2-arylbenzofurans. organic-chemistry.org

The Suzuki cross-coupling reaction is a versatile tool for creating carbon-carbon bonds, and it has been successfully applied to the synthesis of 2-arylbenzofurans. semanticscholar.org For example, novel benzofuran derivatives with a biaryl moiety have been synthesized via Suzuki coupling reactions in aqueous media. dntb.gov.ua This approach is valuable for constructing complex molecules containing the 2-arylbenzofuran scaffold. semanticscholar.org A palladacycle-catalyzed triple Suzuki coupling strategy has also been developed for synthesizing complex organic light-emitting diode (OLED) emitters, including derivatives of 2-(10-(naphthalen-2-yl)anthracen-9-yl)benzofuran. nih.govacs.org

Palladium-catalyzed C-H arylation of benzofurans with triarylantimony difluorides provides another route to 2-arylbenzofurans. mdpi.com This reaction proceeds under mild conditions and tolerates various functional groups. mdpi.com

Intramolecular Heck reactions have also been employed to construct 2-substituted-3-functionalized benzofurans. acs.org Additionally, a palladium-catalyzed α-arylation of aryloxyketones followed by cyclodehydration offers a rapid route to diverse 2,3-disubstituted benzofurans. acs.org

Finally, palladium-catalyzed oxidative cyclization of O-aryl cyclic vinylogous esters can produce benzofuran-fused cyclohexenones. nih.gov Kinetic studies suggest that the C(aryl)-H bond cleavage may be the rate-determining step in this process. nih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of 2-Arylbenzofurans

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Hydroxyarylacetonitriles, Sodium Sulfinates | Pd catalyst | 2-Arylbenzofurans | Moderate to excellent | rsc.org |

| 2-(2-Hydroxyphenyl)acetonitriles, Arylboronic Acids | Pd(OAc)₂, 2,2'-bipyridine, TFA, THF | 2-Arylbenzofurans | Good | organic-chemistry.org |

| 2-(4-Bromophenyl)benzofuran, Arylboronic Acid | Pd(II) complex, K₂CO₃, EtOH/H₂O | 2-Arylbenzo[b]furan derivatives | Good to excellent | dntb.gov.uamdpi.com |

| Benzofurans, Triarylantimony Difluorides | Pd catalyst | 2-Arylbenzofurans | - | mdpi.com |

| Aryloxyketones | Pd catalyst, then cyclodehydration | 2,3-Disubstituted Benzofurans | Good to excellent | acs.org |

Nickel-Catalyzed Intramolecular Cyclization Protocols

Nickel catalysis provides an alternative to palladium for the synthesis of benzofuran derivatives. Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones is a viable method for producing these compounds. organic-chemistry.orgthieme-connect.com This approach tolerates a range of functional groups, leading to moderate to good yields of the desired products. thieme.dethieme-connect.com A proposed mechanism involves the reduction of a nickel(II) salt to Ni(0), followed by oxidative addition of the aryl halide to generate a Ni(II) species, which then undergoes cyclization. thieme-connect.com

Furthermore, nickel-catalyzed intramolecular dehydrogenative coupling of ortho-alkenyl phenols, using oxygen as the oxidant, has been developed for the synthesis of 3-aryl benzofurans. rsc.orgnih.gov

Table 2: Nickel-Catalyzed Synthesis of Benzofuran Derivatives

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aryl Halides, Aryl Ketones | Ni(dppp)₂Cl₂, ligand, Zn powder, K₂CO₃, MeCN | Benzofuran derivatives | Moderate to good | thieme-connect.comthieme-connect.com |

| ortho-Alkenyl Phenols | Ni(acac)₂, 1,10-phenanthroline, O₂ | 3-Aryl Benzofurans | Good to very good | rsc.orgnih.gov |

Copper-Mediated Cyclization Approaches

Copper catalysis offers a cost-effective and efficient means for synthesizing 2-arylbenzofurans. One common strategy is the copper-catalyzed coupling of o-iodophenols with aryl terminal acetylenes. researchgate.netresearchgate.net This reaction proceeds through a domino process involving intermolecular C-C bond formation followed by intramolecular C-O bond formation. researchgate.net This method is advantageous as it does not require expensive additives and is palladium-free. researchgate.net

Another approach involves the copper-catalyzed consecutive hydroxylation and aerobic oxidative cycloetherification of (E)-2-(2-bromophenyl)-3-phenylacrylic acids under microwave conditions. acs.orgnih.gov This one-pot synthesis yields 2-arylbenzofuran-3-carboxylic acids and has been used to synthesize the natural product moracin M. acs.org

Copper catalysis is also effective in the N-arylation of 3-amino-2-aroyl benzofurans using arylboronic acids, providing access to mono- and bi-N-aryl derivatives at room temperature without the need for a base or ligand. nih.govacs.org

Furthermore, copper-mediated intramolecular dehydrogenative C-O coupling of 2-(benzo[b]thiophen-2-yl)phenols has been used to construct benzothieno[3,2-b]benzofurans. rsc.org

Table 3: Copper-Mediated Synthesis of Benzofuran Derivatives

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| o-Iodophenols, Aryl Acetylenes | Cu(I) catalyst | 2-Arylbenzo[b]furans | Good to excellent | researchgate.net |

| (E)-2-(2-Bromophenyl)-3-phenylacrylic acids | Cu(OAc)₂, 1,10-phen, KOH, DMSO/H₂O, microwave | 2-Arylbenzofuran-3-carboxylic acids | Satisfactory | acs.orgnih.gov |

| 3-Amino-2-aroyl Benzofurans, Arylboronic Acids | CuCl₂ | N-Aryl aminobenzofurans | - | nih.govacs.org |

| 2-(Benzo[b]thiophen-2-yl)phenols | Cu catalyst | Benzothieno[3,2-b]benzofurans | Up to 91% | rsc.org |

Metal-Free Cyclization and Annulation Reactions

While transition metals are widely used, metal-free synthetic routes to 2-arylbenzofurans have also been developed, offering alternative and often more environmentally benign approaches.

Hypervalent Iodine Reagent-Mediated Oxidative Cyclization

Hypervalent iodine reagents are effective mediators for the oxidative cyclization of o-hydroxystilbenes to form 2-arylbenzofurans and 2-arylnaphthofurans. organic-chemistry.orgmdpi.comorganic-chemistry.org Using a stoichiometric amount of (diacetoxyiodo)benzene (B116549) in acetonitrile, the desired products can be obtained in good yields. organic-chemistry.orgorganic-chemistry.org A catalytic version of this reaction has also been reported, using 10 mol% of (diacetoxyiodo)benzene in the presence of m-chloroperbenzoic acid, which provides 2-arylbenzofurans in good to excellent yields. organic-chemistry.orgmdpi.com The proposed mechanism involves the formation of an iodonium (B1229267) intermediate, followed by intramolecular cyclization. organic-chemistry.org

These reagents have also been utilized in oxidative [3+2] cycloadditions of phenols and styrenes to produce 2,3-dihydrobenzofuran (B1216630) derivatives. researchgate.net

Table 4: Hypervalent Iodine-Mediated Synthesis of 2-Arylbenzofurans

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| o-Hydroxystilbenes | (Diacetoxyiodo)benzene, acetonitrile | 2-Arylbenzofurans/2-Arylnaphthofurans | Good | organic-chemistry.orgorganic-chemistry.org |

| o-Hydroxystilbenes | 10 mol% (Diacetoxyiodo)benzene, m-chloroperbenzoic acid | 2-Arylbenzofurans | Good to excellent | organic-chemistry.orgmdpi.com |

Acid-Promoted Cyclodehydration of Precursors

Acid-promoted cyclodehydration provides a direct method for the synthesis of 2-arylbenzofurans from suitable precursors. One such method involves the cyclodehydration of 2-methoxydeoxybenzoins with 48% hydrobromic acid, which yields 2-arylbenzofurans in high yields (87-100%). researchgate.netmdpi.com The 2-methoxydeoxybenzoin precursors can be obtained from 2-methoxychalcone epoxides in a one-pot reaction catalyzed by BF₃·Et₂O. researchgate.netmdpi.com

Another acid-promoted strategy involves the titanium tetrachloride-promoted reaction of phenols and α-haloketones, which combines a Friedel-Crafts-like alkylation with an intramolecular cyclodehydration to form a variety of benzofurans. dntb.gov.ua

Table 5: Acid-Promoted Synthesis of 2-Arylbenzofurans

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Methoxydeoxybenzoins | 48% HBr | 2-Arylbenzofurans | 87-100% | researchgate.netmdpi.com |

| Phenols, α-Haloketones | TiCl₄ | Benzofurans | Moderate to excellent | dntb.gov.ua |

Base-Mediated One-Pot Synthesis Techniques

Base-mediated one-pot syntheses offer an efficient and atom-economical approach to 2-arylbenzofurans, including 2-(naphthalen-2-yl)benzofuran. These methods often involve the sequential formation of multiple bonds in a single reaction vessel, avoiding the need for isolation of intermediates.

One such strategy involves the reaction of a salicylaldehyde (B1680747) with a suitable phosphonium (B103445) ylide, generated in situ. For instance, the reaction of a salicylaldehyde with a benzylidenephosphorane in a medium like polyethylene (B3416737) glycol (PEG)-600 can lead to the formation of a 2-hydroxycinnamate intermediate. This intermediate can then undergo in situ oxidative cyclization, often facilitated by a base and an oxidizing agent like iodine, to yield the desired 2-arylbenzofuran. researchgate.net This one-pot process is advantageous due to the use of readily available starting materials and environmentally benign reaction conditions. researchgate.net

Another notable one-pot method is the palladium-catalyzed reaction of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization to form 2,3-disubstituted benzo[b]furans. dtu.dk While not a direct synthesis of 2-(naphthalen-2-yl)benzofuran, this highlights the utility of one-pot sequences in building complex benzofuran structures.

A versatile one-pot synthesis of 2-arylbenzofurans has also been developed starting from aryl halides and 2-halophenols. acs.org This protocol utilizes a multicatalytic system involving two Sonogashira coupling reactions followed by an intramolecular O-arylation to construct the benzofuran ring system. acs.org The reaction proceeds under mild conditions and tolerates a variety of functional groups, allowing for the synthesis of diverse 2-arylbenzofuran derivatives. acs.org

Researchers have also explored the use of gem-dibromoalkenes and phenols in a one-pot, palladium-catalyzed tandem reaction. rsc.org This method first involves the formation of a 2-bromovinyl phenyl ether intermediate, which then undergoes intramolecular cyclization to afford the 2-arylbenzofuran. rsc.org The reaction is typically mediated by a base such as cesium carbonate. rsc.org

Furthermore, a one-pot synthesis of 2-(het)aryl/alkyl-3-cyanobenzofurans has been reported. nih.gov This process involves the base-induced reaction of 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles with benzyl (B1604629) carbamate (B1207046) to generate an α-(het)aroyl-α-(2-bromoaryl)acetonitrile intermediate. This intermediate then undergoes copper-catalyzed intramolecular O-arylation in the same pot to furnish the final product. nih.gov

A simple and efficient one-pot synthesis of 3-amino-2-aroyl benzofurans has been achieved through the reaction of a salicylaldehyde derivative with an α-haloketone in the presence of a base like cesium carbonate at room temperature. nih.gov This method has also been successfully scaled up to the gram scale. nih.gov

| Starting Materials | Key Reagents/Catalysts | Product Type | Ref |

| Salicylaldehydes, Benzyltriphenylphosphonium halides | Base (e.g., K2CO3), Oxidizing agent (e.g., I2), PEG-600 | 2-Arylbenzofurans | researchgate.net |

| o-Iodoanisoles, Terminal alkynes | Palladium catalyst, Electrophile | 2,3-Disubstituted benzofurans | dtu.dk |

| Aryl halides, 2-Halophenols | Palladium catalyst, Copper co-catalyst | 2-Arylbenzofurans | acs.org |

| gem-Dibromoalkenes, Phenols | Palladium catalyst, Cesium carbonate | 2-Arylbenzofurans | rsc.org |

| 2-(2-Bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles, Benzyl carbamate | Base, Copper catalyst | 2-(Het)aryl/alkyl-3-cyanobenzofurans | nih.gov |

| Salicylaldehyde derivatives, α-Haloketones | Cesium carbonate | 3-Amino-2-aroyl benzofurans | nih.gov |

[4+1] Cycloaddition Reactions

The [4+1] cycloaddition strategy represents a powerful and convergent approach for the synthesis of five-membered heterocyclic rings, including the furan (B31954) ring of benzofurans. In this type of reaction, a four-atom component reacts with a one-atom component to form the heterocyclic ring.

A notable example is the scandium triflate-catalyzed [4+1] cycloaddition of in situ generated ortho-quinone methides (o-QMs) with isocyanides. mdpi.com This method provides a direct and efficient route to 2-aminobenzofurans. mdpi.com The o-QMs, acting as the four-atom component, are readily formed from o-hydroxybenzhydryl alcohols. This reaction proceeds under mild conditions and offers good yields for a range of substrates. mdpi.com

Similarly, a scandium triflate-catalyzed [4+1] cycloaddition between 2-hydroxy-substituted para-quinone methides and isocyanides has been developed for the synthesis of N-functionalized 2,3-disubstituted benzofuran and naphthofuran derivatives. rsc.org This protocol is operationally simple, efficient, and scalable, with broad functional group compatibility. rsc.org

Another variation involves a [4+1] annulation reaction of ortho-substituted para-quinone methides with bromonitromethane, leading to the formation of 2,3-dihydrobenzofurans and benzofuran-2(3H)-ones. rsc.org While not directly yielding 2-arylbenzofurans, this method demonstrates the versatility of the [4+1] cycloaddition approach in constructing the core benzofuran structure.

In a different approach, a chemodivergent [4+1] annulation between azoalkenes and α-bromo carbonyl compounds has been reported for the synthesis of aza-heterocycles. nih.gov Although this specific example leads to pyrazole (B372694) derivatives, it highlights the potential of using azoalkenes as the four-atom component in cycloaddition reactions. nih.gov

| 4-Atom Component | 1-Atom Component | Catalyst/Promoter | Product Type | Ref |

| ortho-Quinone Methides (from o-hydroxybenzhydryl alcohols) | Isocyanides | Scandium triflate | 2-Aminobenzofurans | mdpi.com |

| 2-Hydroxy-substituted para-quinone methides | Isocyanides | Scandium triflate | N-Functionalized 2,3-disubstituted benzofurans/naphthofurans | rsc.org |

| ortho-Substituted para-quinone methides | Bromonitromethane | - | 2,3-Dihydrobenzofurans, Benzofuran-2(3H)-ones | rsc.org |

| Azoalkenes | α-Bromo carbonyl compounds | - | Aza-heterocycles (e.g., Pyrazoles) | nih.gov |

Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. For the synthesis of 2-(naphthalen-2-yl)benzofuran and its derivatives, this has led to the development of more environmentally friendly protocols that often involve alternative energy sources to promote reactions.

Ultrasound-Assisted Synthetic Protocols

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, offering benefits such as shorter reaction times, milder conditions, and improved yields. organic-chemistry.org The physical phenomenon responsible for this rate enhancement is acoustic cavitation, which involves the formation, growth, and violent collapse of microscopic bubbles in the liquid medium. organic-chemistry.org This process generates localized high temperatures and pressures, leading to enhanced chemical reactivity. organic-chemistry.org

Several ultrasound-assisted methods have been successfully applied to the synthesis of benzofuran derivatives. For instance, an ultrasound-assisted one-pot synthesis of 2-substituted benzofurans has been developed. nih.govresearchgate.net This method involves a sequential C-C coupling and C-Si bond cleavage followed by a tandem C-C/C-O bond-forming reaction under ultrasound irradiation. nih.govresearchgate.net

Another example is the ultrasound-assisted, iodine-catalyzed oxidative cyclization of 2-hydroxystilbenes to produce 2-arylbenzofurans. rsc.org This method provides a convenient and efficient route to these compounds. rsc.org The use of ultrasound can significantly accelerate the synthesis of 2-benzylidenebenzofuran-3(2H)-ones (aurones) from 1-(2'-hydroxy-phenyl)-3-phenyl-propenones, offering faster reactions and higher yields compared to conventional heating. univ.kiev.ua

Furthermore, ultrasound has been employed in the synthesis of benzofuran-oxadiazole and benzofuran-triazole hybrids, demonstrating improved yields and reduced reaction times compared to conventional methods. mdpi.com

| Reaction Type | Key Features | Advantages of Ultrasound | Ref |

| One-pot synthesis of 2-substituted benzofurans | Sequential C-C coupling, C-Si bond cleavage, and tandem C-C/C-O bond formation | Good yields | nih.govresearchgate.net |

| Iodine-catalyzed oxidative cyclization of 2-hydroxystilbenes | Formation of 2-arylbenzofurans | Convenient and efficient | rsc.org |

| Synthesis of 2-benzylidenebenzofuran-3(2H)-ones (aurones) | Reaction of 1-(2'-hydroxy-phenyl)-3-phenyl-propenones with copper acetate | Faster reaction, higher yield | univ.kiev.ua |

| Synthesis of benzofuran-oxadiazole and -triazole hybrids | Coupling of benzofuran-oxadiazole-thiol or -triazole-thiol with bromoacetanilides | Improved yields, reduced reaction times | mdpi.com |

Microwave-Assisted Synthetic Protocols

Microwave irradiation is another alternative energy source that has gained widespread use in organic synthesis. It allows for rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times and improved yields.

Microwave-assisted synthesis has been effectively utilized for the preparation of various benzofuran derivatives. A notable example is the copper-catalyzed tandem Sonogashira coupling-cyclization for the one-pot synthesis of 2-arylbenzofurans. researchgate.net This method is cost-effective and has a broad substrate scope. researchgate.net Microwave irradiation has also been used in the synthesis of 2-arylbenzofuran-3-carboxylic acids via a copper-catalyzed consecutive hydroxylation and aerobic oxidative cycloetherification. researchgate.net

Furthermore, a microwave-assisted, multi-component protocol has been developed for the rapid synthesis of substituted benzofuran-2-carboxamides. researchgate.net The synthesis of (2-butyl-5-nitrobenzo[b]furan-3-yl)-[4-(substituted ethynyl)phenyl]methanones has been significantly accelerated using a palladium-copper catalyzed microwave-assisted Sonogashira coupling reaction, reducing the reaction time from hours to minutes. arkat-usa.org

The Suzuki-Miyaura cross-coupling reaction to produce 5-arylbenzofuran-2-carboxylates has also been successfully carried out under microwave irradiation using a palladium complex as a catalyst. researchgate.net In the synthesis of benzofuran-oxadiazole and -triazole hybrids, microwave-assisted protocols proved to be highly efficient, affording excellent yields in a matter of seconds. mdpi.com

| Reaction Type | Key Features | Advantages of Microwave | Ref |

| Copper-catalyzed tandem Sonogashira coupling-cyclization | One-pot synthesis of 2-arylbenzofurans | Cost-effective, wide substrate scope | researchgate.net |

| Copper-catalyzed hydroxylation and oxidative cycloetherification | Synthesis of 2-arylbenzofuran-3-carboxylic acids | Efficient one-pot synthesis | researchgate.net |

| Multi-component reaction | Synthesis of substituted benzofuran-2-carboxamides | Fast and versatile | researchgate.net |

| Palladium-copper catalyzed Sonogashira coupling | Synthesis of (2-butyl-5-nitrobenzo[b]furan-3-yl)-[4-(substituted ethynyl)phenyl]methanones | Significant reduction in reaction time | arkat-usa.org |

| Suzuki-Miyaura cross-coupling | Synthesis of 5-arylbenzofuran-2-carboxylates | Efficient C-C bond formation | researchgate.net |

| Synthesis of benzofuran-oxadiazole and -triazole hybrids | Coupling of benzofuran-oxadiazole-thiol or -triazole-thiol with bromoacetanilides | Excellent yields, extremely short reaction times | mdpi.com |

Gram-Scale Synthesis and Industrial Scalability Investigations

The transition from laboratory-scale synthesis to gram-scale and industrial production presents a unique set of challenges, including reaction efficiency, cost of reagents, safety, and ease of purification. For 2-(naphthalen-2-yl)benzofuran and its derivatives, several synthetic methods have been investigated for their scalability.

An electrooxidative selenylation/cyclization of alkynes has been successfully performed on a gram scale to produce functionalized benzo[b]furans, including a 2-(naphthalen-2-yl) derivative. nih.gov This electrochemical approach offers a sustainable alternative to traditional methods that often rely on stoichiometric oxidants.

The synthesis of 3-amino-2-aroyl benzofuran derivatives via a cesium carbonate-mediated reaction has also been demonstrated on a 5.0 mmol scale, indicating its potential for gram-scale production with good to very good yields. nih.gov Similarly, a copper-mediated intramolecular dehydrogenative C-O coupling reaction to construct benzothieno[3,2-b]benzofurans has been shown to be effective on a gram scale, with yields comparable to smaller-scale reactions. semanticscholar.org

Heterogeneous catalysts are particularly attractive for industrial applications due to their ease of separation and recyclability. A heterogeneous copper-catalyzed A³ coupling reaction has been developed for the synthesis of propargylamines and benzofurans, with the potential for gram-scale synthesis. researchgate.net

Electrochemical methods also offer advantages for large-scale synthesis, such as avoiding the need for chemical oxidants. An electrochemical dearomative annulation of indole (B1671886) and benzofuran derivatives has been shown to be efficient in large-scale synthesis under oxidant-free conditions. researchgate.net

| Synthetic Method | Scale | Key Features | Ref |

| Electrooxidative selenylation/cyclization of alkynes | Gram-scale | Electrochemical, sustainable | nih.gov |

| Cesium carbonate-mediated synthesis of 3-amino-2-aroyl benzofurans | 5.0 mmol scale | Good to very good yields | nih.gov |

| Copper-mediated intramolecular dehydrogenative C-O coupling | Gram-scale | Comparable yields to small-scale | semanticscholar.org |

| Heterogeneous copper-catalyzed A³ coupling reaction | Potential for gram-scale | Recyclable catalyst | researchgate.net |

| Electrochemical dearomative annulation | Large-scale | Oxidant-free | researchgate.net |

Derivatization and Functionalization Strategies

The derivatization and functionalization of the 2-(naphthalen-2-yl)benzofuran scaffold are crucial for exploring its structure-activity relationships and developing new compounds with tailored properties. Various strategies have been employed to introduce different functional groups onto the benzofuran core and the naphthalene (B1677914) moiety.

Palladium-catalyzed C-H arylation is a powerful tool for the direct introduction of aryl groups onto the benzofuran ring. The reaction of benzofurans with triarylantimony difluorides in the presence of a palladium catalyst has been shown to produce a variety of 2-arylbenzofurans in moderate to high yields. mdpi.com This method allows for the regioselective functionalization at the C2 position. mdpi.com

Nickel-catalyzed cross-coupling reactions have also been utilized for the synthesis of 2-arylbenzofurans. For example, 2-fluorobenzofurans can be efficiently coupled with arylboronic acids via the activation of the aromatic C-F bond, providing a route to a range of 2-arylbenzofuran derivatives. beilstein-journals.org

The synthesis of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents involved a three-step sequence starting from substituted 2-hydroxybenzaldehydes. nih.gov This approach allows for the introduction of various substituents on both the benzofuran and the 2-aryl rings. nih.gov

Furthermore, the development of a one-pot synthesis of 2-arylbenzofurans from aryl halides and 2-halophenols allows for the incorporation of a wide range of substituents, including halogens, hydroxyl, cyano, nitro, and amino groups, which can be further modified. acs.org

The synthesis of N-functionalized 2,3-disubstituted benzofurans via a [4+1] cycloaddition reaction also provides a direct route to derivatives with diverse functionalities on the nitrogen atom. rsc.org

| Strategy | Key Reagents/Catalysts | Type of Functionalization | Ref |

| Palladium-catalyzed C-H arylation | Triarylantimony difluorides, Palladium catalyst | Introduction of aryl groups at C2 | mdpi.com |

| Nickel-catalyzed cross-coupling | 2-Fluorobenzofurans, Arylboronic acids, Nickel catalyst | Introduction of aryl groups at C2 | beilstein-journals.org |

| Multi-step synthesis | Substituted 2-hydroxybenzaldehydes, Methyl α-bromophenylacetate | Introduction of various substituents on both rings | nih.gov |

| One-pot synthesis from aryl halides and 2-halophenols | Palladium catalyst, Copper co-catalyst | Tolerates various functional groups for further derivatization | acs.org |

| [4+1] Cycloaddition | 2-Hydroxy-substituted para-quinone methides, Isocyanides, Scandium triflate | Introduction of N-functionalities | rsc.org |

Mechanistic Investigations of Reaction Pathways

Elucidation of Reaction Mechanisms in Cyclization Processes

The formation of the benzofuran (B130515) ring system tethered to a naphthalene (B1677914) moiety can proceed through several distinct mechanistic routes, primarily involving intramolecular cyclization. These pathways are often initiated by the formation of a key carbon-oxygen or carbon-carbon bond.

One prominent pathway is the intramolecular cyclization of ortho-hydroxystilbene precursors . This transformation can be mediated by hypervalent iodine reagents in a metal-free process. organic-chemistry.org An iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides an efficient route to 2-arylbenzofurans. organic-chemistry.org

Another widely employed strategy is palladium-catalyzed intramolecular cyclization . A common precursor for this reaction is a (Z)-2-bromovinyl phenyl ether, which undergoes cyclization through direct C-H bond functionalization. organic-chemistry.org Similarly, palladium-catalyzed reactions of 2-halophenols with terminal alkynes, such as a naphthalene-substituted alkyne, proceed via a cascade of Sonogashira coupling reactions followed by an intramolecular O-arylation (cyclization) to yield the 2-arylbenzofuran. acs.org A proposed mechanism for the synthesis of benzofuran derivatives via a palladium-based catalyst involves the initial formation of an aryl-palladium species, followed by a series of steps including transmetallation and reductive elimination. nih.gov

Nickel-catalyzed intramolecular reactions offer an alternative pathway. For instance, the intramolecular nucleophilic addition of aryl halides to aryl ketones can form the benzofuran ring. thieme-connect.com A proposed mechanism involves the oxidative addition of the aryl halide to a Ni(0) species, generating a Ni(II) intermediate which then facilitates the cyclization. thieme-connect.com

A temperature-dependent organic-chemistry.orgCurrent time information in Bangalore, IN.-aryl migration mechanism has been proposed for the formation of 2-substituted benzofurans from alkoxide intermediates. organic-chemistry.org These intermediates are generated by the addition of Grignard reagents to 1-(2-hydroxyphenyl)-2-chloroethanones. organic-chemistry.org

Other notable cyclization mechanisms include:

A two-step synthesis involving a selective cross-McMurry coupling of a salicylaldehyde (B1680747) with an aromatic aldehyde (like naphthaldehyde), followed by the oxidative cyclization of the resulting ortho-vinylphenol. scispace.comresearchgate.net

Gold(I)-catalyzed cycloisomerization of 2-(iodoethynyl)aryl esters, which proceeds via a organic-chemistry.orgCurrent time information in Bangalore, IN.-iodine shift, a C-O ring-closure, and a C-C bond formation. organic-chemistry.org

Cyclodehydration of α-phenoxy ketones using reagents like Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) provides a facile route to 3-substituted or 2,3-disubstituted benzofurans. researchgate.net

A summary of key cyclization strategies is presented in Table 1.

Table 1: Overview of Selected Cyclization Mechanisms for 2-Arylbenzofuran Synthesis

| Mechanistic Pathway | Key Precursor(s) | Catalyst/Reagent Type | Key Mechanistic Steps |

|---|---|---|---|

| Oxidative Cyclization | ortho-Hydroxystilbenes | Hypervalent Iodine | Electrophilic attack by iodine(III) followed by intramolecular cyclization. |

| Palladium-Catalyzed C-H Functionalization | (Z)-2-Bromovinyl phenyl ethers | Palladium | Intramolecular direct C-H bond functionalization. organic-chemistry.org |

| Palladium-Catalyzed Cascade | 2-Halophenols, Terminal Alkynes | Palladium/Copper | Sonogashira coupling followed by intramolecular O-arylation. acs.org |

| Nickel-Catalyzed Nucleophilic Addition | Aryl Halides, Aryl Ketones | Nickel | Oxidative addition of aryl halide to Ni(0), followed by intramolecular nucleophilic attack. thieme-connect.com |

| organic-chemistry.orgCurrent time information in Bangalore, IN.-Aryl Migration | 1-(2-Hydroxyphenyl)-2-chloroethanones, Grignard Reagents | None (thermal) | Formation of an alkoxide intermediate followed by a temperature-dependent aryl migration. organic-chemistry.org |

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalyst and reagents is paramount in directing the reaction toward the desired 2-arylbenzofuran product with high selectivity and efficiency.

Palladium catalysts are among the most versatile for these syntheses. The combination of a palladium source, such as Pd(OAc)₂ or Pd(PPh₃)₄, with specific ligands and bases is crucial. mdpi.com For example, in the C-H arylation of benzofurans with triarylantimony difluorides, Pd(OAc)₂ is used with CuCl₂ as an oxidant. mdpi.com The electronic nature of the substituents on the arylating agent significantly impacts reactivity; electron-donating groups on the triarylantimony difluoride lead to higher yields compared to electron-withdrawing groups. mdpi.com Ligands like hydroxyterphenylphosphine have proven effective in one-pot syntheses from 2-chlorophenols and alkynes. organic-chemistry.org

Nickel catalysts , often used for cross-coupling reactions, can also facilitate benzofuran synthesis. A system comprising Ni(dppp)₂Cl₂, a bidentate ligand like 1,10-phenanthroline, and a reducing agent such as zinc powder has been used to generate the active Ni(0) catalyst for the intramolecular cyclization of aryl halides. thieme-connect.com

Copper catalysts , such as CuBr or copper(I) thiophene-2-carboxylate (B1233283) (CuTc), are frequently employed, particularly in conjunction with palladium in Sonogashira-type couplings or in Ullmann-type C-O bond-forming cyclizations. organic-chemistry.orgresearchgate.net

Metal-free conditions utilizing hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂] offer an alternative pathway, avoiding transition metal contaminants. organic-chemistry.org These reagents can be used in stoichiometric amounts or in catalytic amounts with a co-oxidant like m-chloroperbenzoic acid. organic-chemistry.org

The base is another critical component, influencing both the rate and outcome of the reaction. Bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄·3H₂O are commonly used to facilitate deprotonation of phenolic hydroxyl groups or to neutralize acids formed during the reaction. mdpi.comresearchgate.netacs.org The choice of base can be critical; for instance, Cs₂CO₃ has been shown to be highly effective in mediating the rapid synthesis of 3-amino-2-aroyl benzofurans at room temperature. acs.org

The influence of different catalytic systems is detailed in Table 2.

Table 2: Role of Catalytic Systems in 2-Arylbenzofuran Synthesis

| Catalyst System | Reagents/Substrates | Role of Catalyst/Reagents | Efficiency/Selectivity Notes |

|---|---|---|---|

| Pd(OAc)₂ / CuCl₂ | Benzofuran, Triarylantimony difluoride | Pd(OAc)₂ catalyzes C-H arylation; CuCl₂ acts as an oxidant. | Moderate to high yields; sensitive to electronics of the arylating agent. mdpi.com |

| Ni(dppp)₂Cl₂ / 1,10-Phen / Zn | 2-(2-Iodophenoxy)-1-phenylethan-1-one | Ni(0) formed in situ catalyzes intramolecular nucleophilic addition. | Moderate yields. thieme-connect.com |

| PhI(OAc)₂ / m-CPBA | 2-Hydroxystilbenes | Iodine(III) species acts as an electrophilic activator for oxidative cyclization. | Good to excellent yields under metal-free conditions. organic-chemistry.org |

Intermediates and Transition State Analysis

Understanding the transient species formed during the reaction provides deep insight into the operative mechanism. While isolating and characterizing intermediates and transition states is challenging, a combination of experimental and computational studies has shed light on these fleeting structures.

In the nickel-catalyzed synthesis of benzofurans, a plausible mechanism involves the oxidative addition of the aryl halide (e.g., 2-iodophenoxy-ketone) to a Ni(0) complex to form a Ni(II) species. thieme-connect.com This arylnickel(II) intermediate is a key branching point for the subsequent intramolecular C-C bond formation. thieme-connect.com

For palladium-catalyzed reactions, such as the domino Heck/intermolecular C-H functionalization, an aryl-palladium species is proposed as the initial intermediate, formed from the oxidative addition of Pd(0) to an aryl halide. rsc.org This can then undergo further transformations, including intramolecular insertion into a double bond, to generate σ-alkylpalladium intermediates that lead to the final product. rsc.org

In reactions starting from 1-(2-hydroxyphenyl)-2-chloroethanones and Grignard reagents, alkoxide intermediates are generated. organic-chemistry.org The subsequent pathway, either a direct Sɴ2-type cyclization or a organic-chemistry.orgCurrent time information in Bangalore, IN.-aryl migration, is highly dependent on factors like temperature, suggesting a competition between different transition states. organic-chemistry.org

Mechanistic probes like deuterium-labeling experiments and Hammett plot analysis have been employed to understand reaction pathways. For example, in a palladium-catalyzed dearomative 1,6-enyne cycloisomerization, these studies provided evidence for a dearomative electrophilic cyclization mechanism. bohrium.com

Radical Pathways in Benzofuran Formation

While many benzofuran syntheses proceed through ionic or organometallic intermediates, radical pathways have also been identified.

A notable example is the copper-mediated intramolecular dehydrogenative C–O coupling reaction for synthesizing benzothieno[3,2-b]benzofurans, a related fused heterocyclic system. rsc.org Mechanistic studies, including the complete inhibition of the reaction by the radical scavenger 1,1-diphenylethylene, strongly support a radical pathway. rsc.org The proposed mechanism is initiated by a single electron transfer (SET) from the hydroxyl group of the substrate to the copper catalyst, generating a phenoxy radical. rsc.org This radical then participates in the cyclization process. rsc.org Although this specific example does not form 2-(naphthalen-2-yl)benzofuran, it establishes a precedent for radical mechanisms in the formation of similar fused aromatic ethers.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 2-(Naphthalen-2-yl)benzofuran in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(Naphthalen-2-yl)benzofuran derivatives shows characteristic signals for the aromatic protons. For instance, in 5,7-dimethoxy-2-(naphthalen-2-yl)benzofuran, the proton on the furan (B31954) ring appears as a singlet at 7.16 ppm. sfu.ca The naphthalene (B1677914) protons typically resonate in the range of 7.52-8.36 ppm, with their specific chemical shifts and coupling patterns depending on their position on the naphthalene ring system. sfu.ca For example, a proton at the C1 position of the naphthalene ring can appear as a doublet of doublets due to coupling with neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. In a derivative, benzofuran-2-yl(naphthalen-2-yl)methanone, the carbonyl carbon appears at a characteristic downfield shift of 186.3 ppm. rsc.org The carbons of the benzofuran (B130515) and naphthalene rings resonate in the aromatic region, typically between 112 and 157 ppm. rsc.org For example, C-2 and C-3a of the benzofuran moiety in some derivatives show signals around 156.0 and 152.5 ppm respectively. rsc.org The specific chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings.

Conformational and Electronic Analysis: NMR data is crucial for understanding the conformational preferences and electronic distribution within the molecule. The observation of through-space correlations in 2D NMR experiments like NOESY can reveal the spatial proximity of different protons, providing insights into the preferred orientation of the naphthalene and benzofuran rings relative to each other. The chemical shifts of the protons and carbons are sensitive to the electron density, and thus reflect the electronic communication between the two aromatic systems.

Interactive Table: ¹H and ¹³C NMR Data for 2-(Naphthalen-2-yl)benzofuran Derivatives

| Compound/Derivative | Nucleus | Chemical Shift (δ) in ppm |

| 5,7-dimethoxy-2-(naphthalen-2-yl)benzofuran sfu.ca | ¹H | 8.36 (d, J=1.3 Hz, 1H), 8.01-7.92 (m, 2H), 7.93-7.88 (m, 1H), 7.60-7.52 (m, 2H), 7.16 (s, 1H), 6.71 (d, J=2.2 Hz, 1H), 6.42 (d, J=2.2 Hz, 1H), 3.98 (s, 3H), 3.92 (s, 3H) |

| Benzofuran-2-yl(naphthalen-2-yl)methanone rsc.org | ¹³C | 186.3, 156.4, 153.1, 135.1, 133.8, 132.2, 130.8, 128.8, 128.5, 128.0, 127.6, 127.1, 126.7, 125.3, 124.3, 124.1, 123.5, 117.8, 112.6 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. These methods provide a "fingerprint" of the functional groups present in 2-(Naphthalen-2-yl)benzofuran.

IR Spectroscopy: The IR spectrum of 2-(naphthalen-2-yl)benzofuran and its derivatives displays characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100–3000 cm⁻¹. acs.org The stretching vibrations of the C=C bonds within the aromatic rings give rise to bands in the 1650–1450 cm⁻¹ region. researchgate.net For instance, a derivative, 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine, shows C=C stretching vibrations at 1577 cm⁻¹. mdpi.com The C-O-C stretching of the benzofuran ring is also a characteristic feature.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring stretching vibrations are also prominent in the Raman spectrum. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to assign the observed vibrational modes accurately. acs.org

Vibrational Mode Analysis: By analyzing the frequencies and intensities of the IR and Raman bands, specific vibrational modes can be assigned to different parts of the molecule. For example, in-plane and out-of-plane bending vibrations of the C-H bonds can be identified. This detailed vibrational analysis confirms the presence of the benzofuran and naphthalene moieties and can provide information about their substitution patterns and intermolecular interactions in the solid state.

Interactive Table: Characteristic IR Absorption Bands for 2-(Naphthalen-2-yl)benzofuran Derivatives

| Derivative | Vibrational Mode | Wavenumber (cm⁻¹) |

| Benzo[d]thiazol-2-yl(naphthalen-1-yl)methanone rsc.org | C=O stretch | 1653 |

| Benzo[d]thiazol-2-yl(naphthalen-1-yl)methanone rsc.org | Aromatic C=C stretch | 1593, 1509 |

| 4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine mdpi.com | C=N stretch | 1618 |

| 4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine mdpi.com | C=C stretch | 1577 |

| (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine mdpi.com | N-H stretch | 3355 |

| (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine mdpi.com | Aromatic C=C stretch | 1613, 1580 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within the 2-(Naphthalen-2-yl)benzofuran molecule. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states.

The extended π-conjugated system, encompassing both the benzofuran and naphthalene rings, gives rise to characteristic absorption bands in the UV region. The spectra typically show multiple absorption peaks corresponding to different electronic transitions, such as π → π* transitions. uzh.chtanta.edu.eg The position and intensity of these bands are sensitive to the molecular structure and the solvent environment. msu.edu

For example, the UV spectrum of related benzo[b]naphtho[2,1-d]furan (B3422070) derivatives shows absorption maxima (λ_max) at approximately 270 and 350 nm. acs.org The electronic transitions in naphthalene itself are well-characterized, with the ¹Lₐ and ¹Lₑ bands being prominent. researchgate.net The presence of the benzofuran moiety modifies these transitions. The lowest energy absorption band corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net Theoretical calculations can be used to model the electronic transitions and predict the UV-Vis spectrum, which can then be compared with experimental data. acs.org

Interactive Table: UV-Vis Absorption Data for Related Naphthyl-Benzofuran Systems

| Compound/System | Solvent | λ_max (nm) |

| Benzo[b]naphtho[2,1-d]furan derivative acs.org | Not specified | 270, 350 |

| Peri-substituted Acyl Pyrrolyl Naphthalenes mdpi.com | Toluene | 389 ± 3 |

| Peri-substituted Acyl Pyrrolyl Naphthalenes mdpi.com | Dichloromethane | 389 ± 3 |

| Peri-substituted Acyl Pyrrolyl Naphthalenes mdpi.com | Acetone | 389 ± 3 |

| Peri-substituted Acyl Pyrrolyl Naphthalenes mdpi.com | Ethanol | 389 ± 3 |

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Ion Studies

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and obtaining structural information about 2-(Naphthalen-2-yl)benzofuran through the analysis of its fragmentation patterns.

Molecular Ion Studies: In mass spectrometry, the molecule is ionized, typically by removing one electron, to form a molecular ion (M⁺•). libretexts.org The peak corresponding to this ion in the mass spectrum gives the exact molecular mass of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. mdpi.com

Fragmentation Pattern Analysis: The molecular ion is often energetically unstable and can break apart into smaller, charged fragments. wikipedia.org The pattern of these fragment ions is characteristic of the molecule's structure. For aromatic compounds like 2-(Naphthalen-2-yl)benzofuran, the molecular ion peak is often strong due to the stability of the aromatic system. libretexts.org The fragmentation of related benzofuran neolignans has been studied in detail, revealing characteristic bond cleavages. nih.gov For instance, the fragmentation of dibenzo(d,f)(1,3)dioxepines can lead to the formation of 2-substituted benzo[b]furan ions. researchgate.net The study of these fragmentation pathways helps to confirm the connectivity of the benzofuran and naphthalene units.

Interactive Table: High-Resolution Mass Spectrometry Data for a Related Compound

| Compound | Ion | Calculated m/z | Found m/z |

| 5-Chloro-3-(2-(naphthalen-2-yl)-1H-indol-3-yl)benzofuran-2(3H)-one mdpi.com | [M+Na]⁺ | 396.0762 | 396.0759 |

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional structure of 2-(Naphthalen-2-yl)benzofuran in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The analysis of the crystal structure provides valuable insights into how the molecules pack in the solid state, which can influence their photophysical and electronic properties. rsc.org

Interactive Table: Crystallographic Data for a Related Compound

| Compound | Crystal System | Space Group |

| 4-(benzofuran-2-yl)-3-(4-fluorophenyl)-N-phenylthiazol-2(3H)-imine / 4-(benzofuran-2-yl)-N-(4-fluorophenyl)-3-phenylthiazol-2(3H)-imine mixed crystal mdpi.com | Monoclinic | P2₁/c |

| Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate mdpi.com | Monoclinic | P2₁/c |

Theoretical and Computational Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular properties of organic compounds. acs.orgresearchgate.net DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost in predicting the electronic and structural properties of molecules. materialsciencejournal.orgdergipark.org.trjetir.org Ab initio methods, while computationally more demanding, provide highly accurate results. These calculations are typically performed using software packages like Gaussian, often in conjunction with basis sets such as 6-311G(d,p) or higher to ensure reliable predictions. materialsciencejournal.orgjetir.org

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. arxiv.orgrsc.org For 2-(naphthalen-2-yl)benzofuran, this process involves calculating bond lengths, bond angles, and dihedral angles that define the molecular geometry with the lowest energy. The B3LYP method is well-regarded for accurately predicting geometrical parameters that are in close agreement with experimental results. materialsciencejournal.org

Conformational analysis is particularly important for understanding the spatial arrangement of the naphthalene (B1677914) and benzofuran (B130515) rings. The dihedral angle between these two aromatic systems is a key parameter, as it influences the extent of π-conjugation and, consequently, the electronic properties of the molecule. For similar bi-aryl systems, a pseudo-planar geometry is often favored, though slight twisting can occur. acs.org While specific experimental data for 2-(naphthalen-2-yl)benzofuran is not available, theoretical calculations can predict these parameters.

Table 1: Illustrative Optimized Geometrical Parameters for 2-(Naphthalen-2-yl)benzofuran (Note: The following data is hypothetical and illustrates the expected parameters from a DFT/B3LYP calculation.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-C (benzofuran) | ~1.36 - 1.41 Å |

| C-O (benzofuran) | ~1.36 Å | |

| C-C (naphthalene) | ~1.37 - 1.43 Å | |

| C-C (inter-ring) | ~1.47 Å | |

| Bond Angle | C-O-C (benzofuran) | ~105° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.orguni-muenchen.de The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, with a larger gap indicating higher stability and lower chemical reactivity. nih.govresearchgate.net

For 2-(naphthalen-2-yl)benzofuran, the HOMO is expected to be localized primarily on the electron-rich benzofuran moiety, while the LUMO may be distributed across the entire π-conjugated system, including the naphthalene ring. mdpi.comsamipubco.com The HOMO-LUMO gap for similar conjugated systems can be in the range of 4 eV, indicating good stability. researchgate.netrsc.org From the HOMO and LUMO energies, various quantum chemical descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity (ω) can be calculated to further quantify the molecule's reactivity. uni-muenchen.de

Table 2: Representative FMO and Quantum Chemical Descriptor Data (Note: This table presents typical values for benzofuran derivatives based on DFT calculations.)

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital | EHOMO | -5.5 to -6.0 |

| Lowest Unoccupied Molecular Orbital | ELUMO | -1.0 to -1.5 |

| Energy Gap | ΔE | ~4.0 to 4.5 |

| Ionization Potential | I | 5.5 to 6.0 |

| Electron Affinity | A | 1.0 to 1.5 |

| Chemical Hardness | η | ~2.0 to 2.25 |

| Electronegativity | χ | ~3.25 to 3.75 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. beilstein-journals.orgresearchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded where red indicates negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.netdrugbank.com

In 2-(naphthalen-2-yl)benzofuran, the most negative potential (red region) is expected to be located around the oxygen atom of the benzofuran ring due to its high electronegativity and lone pairs of electrons. acs.org The hydrogen atoms, particularly those on the aromatic rings, would exhibit positive potential (blue regions). acs.org The π-systems of the benzofuran and naphthalene rings would show intermediate potential. The MEP map helps in understanding intermolecular interactions, such as hydrogen bonding. beilstein-journals.orgdrugbank.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. dergipark.org.truni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions, which arise from hyperconjugation and charge delocalization. dergipark.org.tr

For 2-(naphthalen-2-yl)benzofuran, significant interactions would be expected between the lone pair orbitals of the furan (B31954) oxygen and the antibonding orbitals (π) of the adjacent carbon-carbon bonds. dergipark.org.tr Similarly, π → π interactions between the benzofuran and naphthalene rings would indicate the degree of electronic delocalization across the molecule. acs.org Higher stabilization energies point to stronger intramolecular charge transfer and greater molecular stability. uci.edu

Table 3: Illustrative NBO Analysis for 2-(Naphthalen-2-yl)benzofuran (Note: This table shows hypothetical but representative NBO interactions and their stabilization energies.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | π*(C-C)benzofuran | ~20-25 |

| π(C=C)benzofuran | π*(C=C)naphthalene | ~10-15 |

Theoretical thermochemical analysis allows for the calculation of thermodynamic properties such as heat capacity (Cv), entropy (S), and enthalpy (H) at different temperatures. materialsciencejournal.orgworldscientific.com These properties are derived from the vibrational frequencies calculated using DFT. worldscientific.commdpi.com Such analysis is crucial for understanding the thermal stability and behavior of the compound under various conditions. The relationship between these thermodynamic functions and temperature can provide insights into the molecule's stability and reactivity at elevated temperatures. dergipark.org.tr

Table 4: Representative Thermochemical Properties at Standard Temperature (Note: The following are example values for a molecule of similar size and complexity.)

| Property | Value |

|---|---|

| Heat Capacity (Cv) | ~70-80 cal/mol·K |

| Entropy (S) | ~120-130 cal/mol·K |

Natural Bond Orbital (NBO) Analysis

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. uci.eduacs.orggaussian.comcecam.org It is employed to calculate electronic absorption spectra by determining the vertical excitation energies and oscillator strengths of electronic transitions. cecam.orgphyschemres.org The results can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring upon light absorption. acs.orgnih.gov

For 2-(naphthalen-2-yl)benzofuran, TD-DFT calculations would likely predict strong absorptions in the UV region, corresponding to π → π* transitions within the conjugated aromatic system. libretexts.org The calculations can identify the specific molecular orbitals involved in these transitions, providing a detailed understanding of the nature of the excited states. acs.org Functionals like CAM-B3LYP are often used for such calculations as they can provide accurate excitation energies. bldpharm.com

Table 5: Illustrative TD-DFT Results for 2-(Naphthalen-2-yl)benzofuran (Note: This table presents hypothetical data for the main electronic transitions.)

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| ~4.0 | ~310 | > 0.5 | HOMO → LUMO |

| ~4.5 | ~275 | > 0.3 | HOMO-1 → LUMO |

Photophysical Properties and Optoelectronic Characterization

Absorption and Emission Spectral Characteristics

The electronic absorption and emission spectra of 2-arylbenzofurans are governed by π-π* electronic transitions. While specific spectral data for the unsubstituted 2-(naphthalen-2-yl)benzofuran is not extensively detailed in publicly available literature, studies on closely related derivatives provide significant insight. For instance, the derivative 5,7-dimethoxy-2-(naphthalen-2-yl)benzofuran displays a specific UV-Vis absorbance spectrum. sfu.ca In general, the fusion of a benzofuran (B130515) ring to a polycyclic aromatic hydrocarbon, such as pyrene, has been shown to induce a bathochromic (red-shift) effect in the absorption and emission spectra. researchgate.net

Studies on other complex benzofuran derivatives, such as 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one, show absorption maxima ranging from 260–349 nm and fluorescence emission maxima between 400–485 nm, depending on the solvent. researchgate.net Related structures like 2-(2'-hydroxynaphthyl)benzazoles exhibit absorption bands at longer wavelengths compared to their simpler analogues, a consequence of the extended aromatic system of the naphthalene (B1677914) ring. nih.gov These compounds are noted for their large Stokes shifts, a desirable property for fluorescent probes and OLEDs. nih.gov

Table 1: Spectral Properties of a 2-(Naphthalen-2-yl)benzofuran Derivative This table presents the nuclear magnetic resonance (NMR) data for 5,7-dimethoxy-2-(naphthalen-2-yl)benzofuran, which helps in confirming its chemical structure.

| Type | Data | Solvent |

| ¹H NMR | δ 8.36 (d, J=1.3 Hz, 1H), 8.01-7.92 (m, 2H), 7.93-7.88 (m, 1H), 7.60-7.52 (m, 2H), 7.16 (s, 1H), 6.71 (d, J=2.2 Hz, 1H), 6.43 (d, J=2.2 Hz, 1H), 4.02 (s, 3H), 3.93 (s, 3H) | CD₂Cl₂ |

| ¹³C NMR | δ 157.01, 154.99, 150.11, 147.28, 134.40, 133.91, 128.91, 128.83, 128.25, 127.32, 127.02, 125.10, 124.28, 107.19, 101.42, 95.34, 93.18, 56.41, 56.09 | CD₂Cl₂ |

| Data sourced from sfu.ca |

Fluorescence Quantum Yield and Lifetime Measurements

For example, the annulation of a benzofuran ring onto other polyaromatic systems has been reported to enhance the fluorescence quantum yield in most solvents. researchgate.net Certain 5-benzofuran-modified uridine (B1682114) analogues, when incorporated into G-quadruplex DNA or RNA structures, exhibit a significant enhancement in fluorescence intensity and quantum yield. nih.govoup.com Furthermore, novel nucleolipids featuring an 8-(2-(benzofuran-2-yl)vinyl)-guanine core have demonstrated exceptionally high quantum yields, reaching up to 94% or more in dioxane. nih.gov These findings underscore the potential of the benzofuran core as a potent fluorophore.

Table 2: Fluorescence Quantum Yields of Related Benzofuran Compounds

| Compound/System | Solvent/Condition | Quantum Yield (ΦF) | Reference |

| 8-(2-(benzofuran-2-yl)vinyl)-guanine nucleolipid | Dioxane | ≥94% | nih.gov |

| 5-Benzofuran-modified uridine | Incorporated in G-quadruplex | Significantly enhanced | nih.govoup.com |

| Benzofuran-pyrene hybrid | Various solvents | Enhanced by annulation | researchgate.net |

Solvatochromism and Environmental Sensitivity

Solvatochromism, the change in the color of a solute with a change in solvent polarity, is a key feature of many benzofuran derivatives, making them suitable as environmental sensors. iku.edu.trrsc.org The phenomenon is typically investigated by observing shifts in absorption and emission spectra across a range of solvents with different polarities.

A derivative, 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one, exhibits positive solvatochromism, where the emission spectrum shifts to longer wavelengths (a bathochromic shift) as solvent polarity increases. researchgate.netresearchgate.net This indicates a larger dipole moment in the excited state compared to the ground state, suggesting that polar solvents stabilize the excited state more effectively. researchgate.netrsc.orgnih.gov However, not all benzofuran systems display this behavior; certain benzofuran-pyrene hybrids have shown a negligible effect of solvent polarity on their spectra. researchgate.net

The high environmental sensitivity of benzofuran-based fluorophores has been leveraged to develop probes that can report on their microenvironment. nih.govoup.com For example, 5-(benzofuran-2-yl)uracil-based nucleoside analogues act as topology-specific, fluorescence turn-on probes for DNA and RNA G-quadruplexes, with their emission properties being highly sensitive to the surrounding structure. nih.govoup.com

Table 3: Solvatochromic Shift Data for 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one (1-HBBC)

| Solvent | Absorption λmax (nm) | Emission λmax (nm) |

| n-Heptane | 349 | 400 |

| Toluene | 348 | 412 |

| Chloroform | 347 | 425 |

| Ethyl Acetate | 345 | 430 |

| Acetonitrile | 343 | 450 |

| Methanol | 340 | 460 |

| Data adapted from researchgate.net |

Aggregation-Induced Emission (AIE) Mechanisms

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.gov This effect is the opposite of the more common aggregation-caused quenching (ACQ). The primary mechanism responsible for AIE is the restriction of intramolecular motion (RIM), which includes intramolecular rotations and vibrations. acs.orgnih.gov In dilute solutions, these motions act as non-radiative decay pathways, quenching fluorescence. In the aggregated state, the physical constraint imposed by neighboring molecules blocks these pathways, forcing the excited state to decay radiatively, thus "turning on" the fluorescence. acs.org

While there is no direct report confirming AIE in 2-(naphthalen-2-yl)benzofuran itself, its structural characteristics suggest potential for such behavior. Molecules with propeller-like shapes, such as the archetypal AIE-gen tetraphenylethylene, are prone to AIE. nih.gov The linkage between the benzofuran and naphthalene rings in 2-(naphthalen-2-yl)benzofuran could allow for torsional motion in solution that would be restricted upon aggregation. A naphthylhydrazone derivative has been reported to be an AIE-active probe, with its emission attributed to the restriction of intramolecular rotation (RIR) within a self-assembled structure. rsc.org This lends support to the idea that the naphthalene moiety can be a component of AIE-active systems.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-state intramolecular proton transfer (ESIPT) is a photoreaction in which a proton is transferred within a molecule in its excited state. mdpi.com This process typically requires a specific molecular structure: a proton-donating group (like -OH or -NH) and a proton-accepting group in close proximity, forming an intramolecular hydrogen bond. mdpi.commdpi.com Upon photoexcitation, the acidity and basicity of these groups change, facilitating an ultrafast proton transfer to form an excited keto-tautomer (T*), which then relaxes to the ground state via fluorescence, typically at a much longer wavelength (large Stokes shift) than the normal emission. mdpi.com

The parent compound, 2-(naphthalen-2-yl)benzofuran, does not possess the necessary proton-donating group to undergo ESIPT. However, its hydroxylated analogues, such as 2-(2'-hydroxynaphthyl)benzofuran, would be prime candidates for this phenomenon. Studies on the closely related 2-(2'-hydroxynaphthyl)benzazole family show that they indeed undergo ESIPT. nih.gov Upon excitation, these molecules exhibit fluorescence from the excited keto-tautomer. nih.gov Some analogues even show dual emission, with distinct fluorescence bands originating from the keto-tautomer (K) and an excited rotamer (E') that cannot undergo proton transfer. nih.gov The ESIPT process is a powerful tool for designing molecules with large Stokes shifts and dual emission properties. mdpi.com

Linear and Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials, whose optical properties change with the intensity of incident light, are crucial for applications in photonics and optoelectronics. mdpi.com Organic molecules with extended π-conjugated systems and significant charge transfer character often exhibit large NLO responses. Benzofuran derivatives have been investigated as promising candidates for NLO applications. nih.govphyschemres.org

Theoretical studies using Density Functional Theory (DFT) have been performed on 2-phenylbenzofuran (B156813) and its derivatives to predict their NLO properties. physchemres.org These studies calculate parameters like polarizability (α) and first hyperpolarizability (β), which quantify the NLO response. It is generally understood that a smaller HOMO-LUMO energy gap (ΔE) leads to higher polarizability and a more significant NLO effect. nih.gov Computational analyses of derivatives like 2-(5-formylbenzofuran-2-yl)acetamide have explored how different substituents modulate the NLO response. nih.govresearchgate.net While experimental NLO data for 2-(naphthalen-2-yl)benzofuran is not available, the conjugated structure linking the benzofuran and naphthalene units suggests it could possess noteworthy NLO properties, a hypothesis that awaits experimental validation. physchemres.org

White Light Emission Potential

Single-molecule white-light emitters (SMWLEs) are highly sought after for applications in next-generation lighting and displays, as they offer advantages over multi-component systems, such as simplified device fabrication and improved color stability. nih.govrsc.org White light can be generated from a single molecule by combining emissions of complementary colors (e.g., blue and yellow) or primary colors (red, green, and blue). nih.gov This is often achieved through mechanisms like dual fluorescence from a locally excited (LE) state and a charge-transfer (CT) state, or by combining fluorescence and phosphorescence. rsc.orgresearchgate.net

There are no direct reports of 2-(naphthalen-2-yl)benzofuran functioning as a SMWLE. However, its core structure is present in more complex molecules designed for OLED applications. For example, 2-(10-(naphthalen-1-yl)anthracen-9-yl)naphtho[2,3-b]benzofuran has been developed as a host material for OLEDs. researchgate.net The potential for white light emission could be explored by inducing multiple emission bands from the 2-(naphthalen-2-yl)benzofuran scaffold. This could potentially be achieved through strategies such as excimer formation at high concentrations, promoting dual phosphorescence from different triplet states, or by designing derivatives that undergo ESIPT to generate a secondary, red-shifted emission band. rsc.orgnih.gov Fine-tuning the photophysical properties through chemical modification or control of the molecular environment (e.g., solvent polarity, aggregation state) could unlock its potential for white light emission. researchgate.net

Applications in Molecular Probes and Sensors

Design Principles of Fluorescent Chemosensors

The fundamental design of fluorescent chemosensors based on 2-(naphthalen-2-yl)benzofuran involves the integration of two key components: a fluorophore, which is the light-emitting 2-(naphthalen-2-yl)benzofuran core, and a recognition unit, or receptor, which is a molecular moiety designed to selectively bind to a specific target analyte. dokumen.pub The interaction between the analyte and the receptor induces a change in the electronic properties of the fluorophore, resulting in a measurable alteration of its fluorescence signal. mdpi.com

Several key mechanisms are exploited in the design of these sensors to transduce the binding event into a fluorescent output:

Photoinduced Electron Transfer (PET): In the "off" state, the fluorescence of the benzofuran (B130515) core can be quenched by an electron transfer process from the receptor. Upon binding of the target analyte, this PET process is disrupted, leading to a "turn-on" of fluorescence. nih.gov

Intramolecular Charge Transfer (ICT): The binding of an analyte can modify the electron-donating or electron-withdrawing character of substituents on the 2-(naphthalen-2-yl)benzofuran framework. This alteration in charge distribution within the molecule can cause a shift in the fluorescence emission wavelength or a change in its intensity. nih.gov

Chelation-Enhanced Fluorescence (CHEF) and Chelation-Quenched Fluorescence (CHEQ): The coordination of a metal ion to a chelating group attached to the fluorophore can either enhance (CHEF) or quench (CHEQ) the fluorescence. mdpi.com The outcome depends on the nature of the metal ion and the specific electronic interactions within the resulting complex.

The rigid and planar structure of the 2-(naphthalen-2-yl)benzofuran core contributes to a high fluorescence quantum yield, a desirable feature for sensitive detection. The extended π-conjugation of the naphthalene (B1677914) and benzofuran rings results in absorption and emission in the ultraviolet-visible region, which can be fine-tuned through chemical modifications.

Mechanistic Studies of Analyte Recognition and Signal Transduction

The efficacy of 2-(naphthalen-2-yl)benzofuran-based chemosensors hinges on the specific and well-defined mechanisms of analyte recognition and subsequent signal transduction. These mechanisms are often elucidated through a combination of spectroscopic techniques and computational modeling.

For the detection of metal ions, the process typically involves the formation of a coordination complex between the sensor and the metal ion. For instance, a benzofuran derivative can be functionalized with a chelating group that has a high affinity for a particular metal ion. The binding event alters the electronic structure of the fluorophore, leading to a change in its emission properties. In some cases, the paramagnetic nature of a bound metal ion, such as Cu²⁺, can lead to fluorescence quenching. chemisgroup.uschemisgroup.us

In the case of anion detection, such as with hypochlorite (B82951) (ClO⁻), the mechanism often involves a chemical reaction, like oxidation. researchgate.net For example, a probe can be designed where a specific moiety on the 2-(naphthalen-2-yl)benzofuran scaffold is selectively oxidized by ClO⁻. This irreversible chemical transformation leads to a distinct and measurable change in the fluorescence spectrum, sometimes resulting in a ratiometric response where the intensity of one emission peak decreases while another increases. hep.com.cn

Selective Detection of Metal Ions (e.g., Cu²⁺, Fe³⁺) and Anions (e.g., ClO⁻)

A hallmark of a successful chemosensor is its ability to selectively detect a target analyte in the presence of other potentially interfering species. Derivatives of 2-(naphthalen-2-yl)benzofuran have demonstrated high selectivity for various metal ions and anions.

Selective Detection of Metal Ions:

| Target Ion | Sensing Principle | Limit of Detection (LOD) | Key Features & Interfering Ions |

| Cu²⁺ | Fluorescence quenching | 0.02 μM | Exhibits high selectivity over other metal ions like Al³⁺, Ga³⁺, In³⁺, Zn²⁺, Cd²⁺, Fe²⁺, Fe³⁺, Mg²⁺, Cr³⁺, Ag⁺, Co²⁺, Ni²⁺, Na⁺, K⁺, Ca²⁺, Mn²⁺, and Pb²⁺. The paramagnetic nature of Cu²⁺ is often responsible for the quenching effect. scispace.com |

| Fe³⁺ | Fluorescence quenching ("turn-off") | 43 nM | Demonstrates good selectivity against other common metal ions. chemisgroup.us The interaction often involves chelation with oxygen and nitrogen atoms on the sensor. |

Selective Detection of Anions:

| Target Anion | Sensing Principle | Limit of Detection (LOD) | Key Features & Interfering Species |

| ClO⁻ | Ratiometric fluorescence change | Not explicitly stated for a 2-(naphthalen-2-yl)benzofuran derivative, but related systems show high selectivity. | The mechanism typically involves the selective oxidation of a part of the sensor molecule by ClO⁻, leading to a change in the fluorescence emission spectrum. researchgate.nethep.com.cn |

Bioimaging Applications at a Cellular Level (Mechanistic Focus)

The utility of 2-(naphthalen-2-yl)benzofuran-based probes extends into the realm of cellular biology, where they can be used to visualize the distribution and dynamics of specific analytes within living cells. For a probe to be effective in a cellular context, it must be cell-permeable, non-toxic, and maintain its sensing capabilities within the complex intracellular environment.